1-Chloro-2-(1-methoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(1-methoxyethyl)benzene, also known by its CAS number 20001-46-1, is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where a chlorine atom and a methoxyethyl group are substituted at the first and second positions, respectively
Preparation Methods
The synthesis of 1-Chloro-2-(1-methoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of benzene with 1-chloro-2-methoxyethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures to ensure the desired substitution occurs without further side reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Chloro-2-(1-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of 2-(1-methoxyethyl)phenol.
Oxidation Reactions: The methoxyethyl group can be oxidized under strong oxidizing conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-chloro-2-ethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions for these reactions include the use of strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as LiAlH4 .
Scientific Research Applications
1-Chloro-2-(1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution and addition reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic compounds, providing insights into enzyme specificity and activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.
Mechanism of Action
The mechanism by which 1-Chloro-2-(1-methoxyethyl)benzene exerts its effects depends on the specific reaction it undergoes. In electrophilic aromatic substitution, the chlorine atom and methoxyethyl group influence the electron density of the benzene ring, directing incoming electrophiles to specific positions on the ring. This regioselectivity is crucial in determining the outcome of the reactions .
Comparison with Similar Compounds
1-Chloro-2-(1-methoxyethyl)benzene can be compared with other similar compounds such as:
1-Chloro-2-methoxybenzene: Lacks the ethyl group, leading to different reactivity and applications.
2-Chloroethyl methyl ether: Similar in structure but with different substitution patterns, affecting its chemical behavior.
1-Chloro-2-ethylbenzene: Lacks the methoxy group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H11ClO |
---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-chloro-2-(1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H11ClO/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 |
InChI Key |
DNIVTXIESBOZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.